molecular formula C8H18N2O B13072487 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol

2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol

Cat. No.: B13072487
M. Wt: 158.24 g/mol
InChI Key: FFMPHJUVKNEKNV-HTQZYQBOSA-N
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Description

2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol is a chiral compound with a complex structure that includes a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol typically involves the reaction of a pyrrolidine derivative with an appropriate alkylating agent. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as sodium ethoxide or triethylamine .

Industrial Production Methods

Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis. These methods aim to optimize yield and purity while minimizing waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its therapeutic potential, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biochemical pathways, leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-((2R,3R)-2-methylpyrrolidin-3-yl)ethan-1-amine
  • 2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)propan-1-ol
  • N-((2R,3R)-2-methylpyrrolidin-3-yl)propan-1-amine

Uniqueness

2-(Methyl((2R,3R)-2-methylpyrrolidin-3-yl)amino)ethan-1-ol is unique due to its specific chiral configuration and the presence of both an amino and hydroxyl group. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

2-[methyl-[(2R,3R)-2-methylpyrrolidin-3-yl]amino]ethanol

InChI

InChI=1S/C8H18N2O/c1-7-8(3-4-9-7)10(2)5-6-11/h7-9,11H,3-6H2,1-2H3/t7-,8-/m1/s1

InChI Key

FFMPHJUVKNEKNV-HTQZYQBOSA-N

Isomeric SMILES

C[C@@H]1[C@@H](CCN1)N(C)CCO

Canonical SMILES

CC1C(CCN1)N(C)CCO

Origin of Product

United States

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